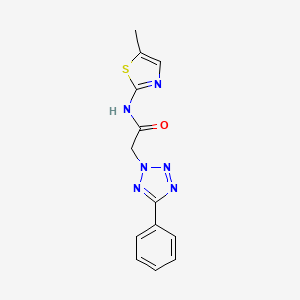![molecular formula C19H17F3N6 B4376718 13-cyclopropyl-6-(1-ethyl-5-methylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B4376718.png)
13-cyclopropyl-6-(1-ethyl-5-methylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Overview
Description
10-cyclopropyl-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-8-(trifluoromethyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 10-cyclopropyl-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-8-(trifluoromethyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine involves several steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under controlled conditions to form the final product. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalytic processes and advanced purification techniques.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the pyrazole and pyrimidine rings allows for selective oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions applied.
Scientific Research Applications
10-cyclopropyl-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-8-(trifluoromethyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrimidine rings can form hydrogen bonds and other interactions with these targets, influencing their activity and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar compounds include other pyrazole and pyrimidine derivatives, such as:
- 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Isoxazole, 3-[[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]thio]-4,5-dihydro-5,5-dimethyl
These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical properties and applications. The uniqueness of 10-cyclopropyl-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-8-(trifluoromethyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine lies in its combination of cyclopropyl, ethyl, methyl, and trifluoromethyl groups, providing a distinct set of chemical and physical properties.
Properties
IUPAC Name |
13-cyclopropyl-6-(1-ethyl-5-methylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6/c1-3-27-10(2)13(9-24-27)14-6-7-23-18-16-12(11-4-5-11)8-15(19(20,21)22)25-17(16)26-28(14)18/h6-9,11H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIILYLRZQHCOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CC=NC3=C4C(=CC(=NC4=NN23)C(F)(F)F)C5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cycloheptyl-1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4376637.png)
![1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(4-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4376652.png)
![ethyl 9-methyl-2-(4-nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4376661.png)
![3-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]PROPANAMIDE](/img/structure/B4376669.png)
![N-(2,5-dimethoxyphenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4376684.png)
METHANONE](/img/structure/B4376689.png)
![1-METHYL-4-[({1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-N~5~-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4376693.png)
![N-(2-furylmethyl)-1-methyl-4-[({1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-1H-pyrazole-3-carboxamide](/img/structure/B4376698.png)
![3-bromo-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B4376706.png)
![7-[3-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B4376733.png)
![3-(3-BROMO-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL)PHENYL DIFLUOROMETHYL ETHER](/img/structure/B4376736.png)
![6-(1-ethyl-3-methylpyrazol-4-yl)-13-methyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B4376742.png)

![N-[4-(2-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE](/img/structure/B4376753.png)
